REACTION_CXSMILES
|
C(C1C=CC(C)=NC=1)C.[C:10]1([CH2:16][CH2:17][CH2:18][CH2:19][O:20][C:21]2[CH:43]=[CH:42][C:24]([C:25]([NH:27][C:28]3[C:37]4[O:36][C:35]([C:38](=O)[NH2:39])=[CH:34][C:33](=[O:41])[C:32]=4[CH:31]=[CH:30][CH:29]=3)=[O:26])=[CH:23][CH:22]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>C1(C)C=CC=CC=1>[C:10]1([CH2:16][CH2:17][CH2:18][CH2:19][O:20][C:21]2[CH:22]=[CH:23][C:24]([C:25]([NH:27][C:28]3[C:37]4[O:36][C:35]([C:38]#[N:39])=[CH:34][C:33](=[O:41])[C:32]=4[CH:31]=[CH:30][CH:29]=3)=[O:26])=[CH:42][CH:43]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC(=NC1)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCOC1=CC=C(C(=O)NC2=CC=CC=3C(C=C(OC32)C(N)=O)=O)C=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 400 ml of toluene
|
Type
|
WASH
|
Details
|
The extract was washed with diluted hydrochloric acid, water and aqueous sodium hydrogencarbonate
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure, which
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCOC1=CC=C(C(=O)NC2=CC=CC=3C(C=C(OC32)C#N)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |